2-Chloro-1,3-thiazole-4-carboxamide
Overview
Description
2-Chloro-1,3-thiazole-4-carboxamide is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of this compound and similar compounds typically involves reactions under specific conditions. For instance, one study describes the synthesis of a related compound with a yield of 60%, a melting point of 200–202 °C, and a Rf value of 0.69 (petroleum ether: ethyl acetate, 1:3) .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. Infrared (IR) spectroscopy can reveal functional groups present in the molecule, while nuclear magnetic resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Thiazoles, including this compound, are known to participate in a variety of chemical reactions. They are a basic scaffold found in many natural compounds and have been used in the synthesis of various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anticancer Activity
One of the prominent areas of application for derivatives of 2-Chloro-1,3-thiazole-4-carboxamide is in the development of anticancer agents. For instance, derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, demonstrating significant potential in the treatment of cancer. Compounds with structural modifications have shown high activity levels, highlighting the chemical's versatility in drug design and its contribution to oncological research (Cai et al., 2016).
Adenosine Receptor Ligands
Another significant application is the development of adenosine receptor ligands. Chromone–thiazole hybrids have been designed as potential ligands for human adenosine receptors, which are crucial in various physiological processes. This research underscores the compound's utility in exploring new therapeutic pathways, particularly in areas related to cardiovascular and neurological diseases (Cagide et al., 2015).
Synthesis of Cysteine Derivatives
The compound also plays a role in the synthesis of cysteine derivatives, showcasing its importance in producing bioactive molecules with potential therapeutic applications. These derivatives, incorporating cyclopropyl groups, offer a novel approach to drug development, particularly in designing agents with enhanced biological activity (Nötzel et al., 2001).
Development of Antimicrobial Agents
Furthermore, derivatives of this compound have been investigated for their antimicrobial properties, contributing to the fight against infectious diseases. These studies have led to the discovery of compounds with moderate to good antibacterial efficacy, opening new avenues in the development of antibiotics and addressing the growing concern of antibiotic resistance (Qu et al., 2018).
Antifungal and Antivirus Activities
Additionally, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, related to the core structure of interest, have been synthesized and found to exhibit good fungicidal and antivirus activities, demonstrating the compound's potential in developing new antifungal and antiviral therapies (Fengyun et al., 2015).
Future Directions
The future directions for research on 2-Chloro-1,3-thiazole-4-carboxamide could involve further exploration of its biological activities and potential applications in medicine and other fields. Thiazoles have been found to have diverse biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, this compound and its derivatives could be subjects of future research in these areas.
Mechanism of Action
- Thiazoles are known to exhibit diverse activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .
- Thiazoles may interfere with cellular processes, including DNA replication, which could explain their cytotoxic effects .
Target of Action
- interacts with specific molecular targets within the body. Although detailed information about its primary targets is not readily available, we can explore its biological effects based on related thiazole compounds.
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
2-chloro-1,3-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2OS/c5-4-7-2(1-9-4)3(6)8/h1H,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQPGAUWHHXQMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Cl)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672508 | |
Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928256-35-3 | |
Record name | 2-Chloro-4-thiazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928256-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1,3-thiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40672508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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